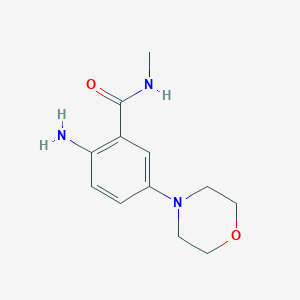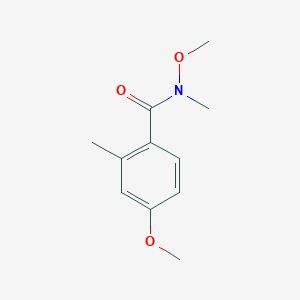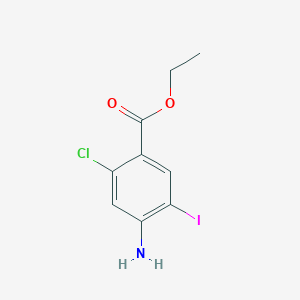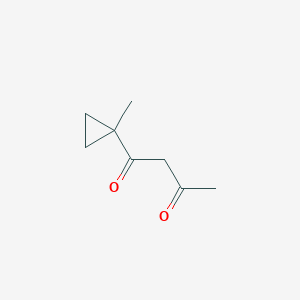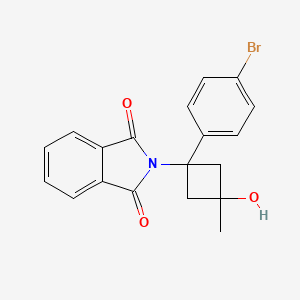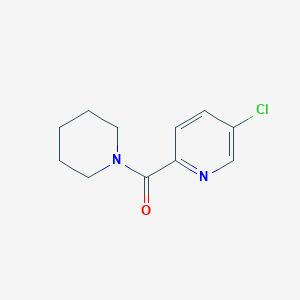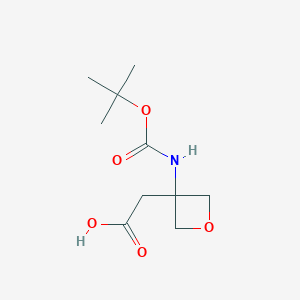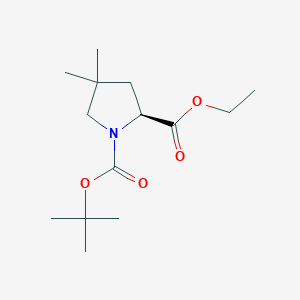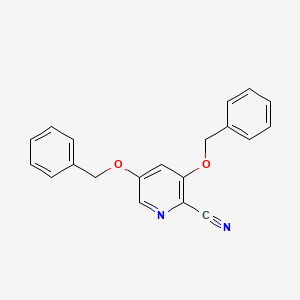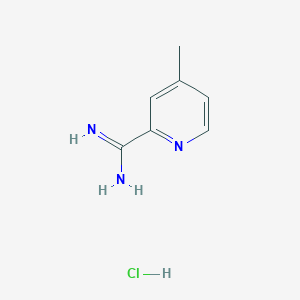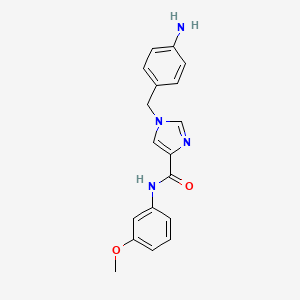
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
Descripción general
Descripción
1-(4-Aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as 4-amino-3-methoxybenzyl imidazole-4-carboxamide (AMBIM), is a novel imidazole-based compound that has been shown to possess a wide range of biological activities. AMBIM has been studied for its potential applications in drug discovery, drug delivery, and as an anti-inflammatory and anti-cancer agent. This compound has been extensively studied in recent years due to its unique chemical structure and its ability to bind to various biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Imidazole Derivatives : A study detailed the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, showcasing a one-pot reductive cyclization method using sodium dithionite as a reductive agent. This methodology highlights the versatility in creating structurally diverse imidazole derivatives, relevant for pharmacological exploration (Bhaskar et al., 2019).
Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : Another research focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent conversion to pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for antitumor applications (Hassan et al., 2014).
Biological Evaluation
- Antibacterial and Cytotoxic Activities : Research into N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds revealed preliminary antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human cancer cell lines, underscoring the therapeutic potential of imidazole-based compounds (Hackenberg et al., 2013).
Methodological Advancements
- Modular Synthesis of Imidazoles : A study presented a method for the modular synthesis of tetrasubstituted imidazoles, showcasing the utility of aldimine cross-coupling, which opens new avenues for the efficient and versatile generation of imidazole derivatives, important for drug development and material science applications (Kison & Opatz, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-16-4-2-3-15(9-16)21-18(23)17-11-22(12-20-17)10-13-5-7-14(19)8-6-13/h2-9,11-12H,10,19H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNQQXENSDXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



